molecular formula C6H8ClN3 B6279504 6-chloro-N,N-dimethylpyridazin-4-amine CAS No. 17258-37-6

6-chloro-N,N-dimethylpyridazin-4-amine

Cat. No. B6279504
CAS RN: 17258-37-6
M. Wt: 157.6
InChI Key:
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Description

6-chloro-N,N-dimethylpyridazin-4-amine, also known as CDP-4-amine, is a novel pyridazinone-based compound with a wide range of potential applications in the fields of medicinal chemistry and pharmacology. CDP-4-amine has been found to have a number of pharmacological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-viral activities. It has also been found to be effective in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, CDP-4-amine has been shown to possess some antipsychotic and antidepressant properties.

Mechanism of Action

The exact mechanism of action of 6-chloro-N,N-dimethylpyridazin-4-amine is not yet fully understood. However, it is believed that the compound acts by modulating the activities of various enzymes and proteins involved in various cellular processes. In particular, 6-chloro-N,N-dimethylpyridazin-4-amine has been found to modulate the activities of enzymes involved in the metabolism of fatty acids, amino acids, and proteins. Furthermore, it has been found to modulate the activities of proteins involved in the regulation of gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
6-chloro-N,N-dimethylpyridazin-4-amine has been found to have a number of biochemical and physiological effects. It has been found to modulate the activities of various enzymes and proteins involved in various cellular processes. In addition, it has been found to possess anti-inflammatory, anti-oxidative, anti-cancer, and anti-viral activities. Furthermore, it has been found to possess some antipsychotic and antidepressant properties.

Advantages and Limitations for Lab Experiments

6-chloro-N,N-dimethylpyridazin-4-amine has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 6-chloro-N,N-dimethylpyridazin-4-amine is that it is relatively easy to synthesize and is available in a wide range of concentrations. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 6-chloro-N,N-dimethylpyridazin-4-amine is that it is not very soluble in water and therefore may require the use of solvents or other additives to ensure optimal solubility.

Future Directions

Given the potential pharmacological activities of 6-chloro-N,N-dimethylpyridazin-4-amine, there are a number of future directions that could be explored. One potential direction is to further investigate the potential therapeutic applications of the compound, such as its potential use in the treatment of neurological disorders and various types of cancer. Additionally, further research could be conducted to explore the potential interactions of 6-chloro-N,N-dimethylpyridazin-4-amine with other drugs and to investigate the potential side effects of the compound. Finally, further research could be conducted to explore the potential mechanisms of action of 6-chloro-N,N-dimethylpyridazin-4-amine and to identify new targets for drug development.

Synthesis Methods

6-chloro-N,N-dimethylpyridazin-4-amine can be synthesized through a two-step reaction sequence. The first step involves the reaction of 4-chloro-N,N-dimethylpyridazin-3-amine with a suitable base to form the corresponding amide. This is followed by the reaction of the amide with an alkyl halide to form the desired 6-chloro-N,N-dimethylpyridazin-4-amine. The reaction can be carried out in the presence of a suitable catalyst and the reaction conditions can be optimized to obtain the desired product in high yields.

Scientific Research Applications

6-chloro-N,N-dimethylpyridazin-4-amine has been extensively studied for its potential pharmacological activities. It has been found to possess anti-inflammatory, anti-oxidative, anti-cancer, and anti-viral activities. In addition, it has been found to possess some antipsychotic and antidepressant properties. 6-chloro-N,N-dimethylpyridazin-4-amine has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, it has been investigated for its potential applications in the treatment of various types of cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-chloro-N,N-dimethylpyridazin-4-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "4-chloro-3-nitropyridine", "dimethylamine", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitropyridine with sodium borohydride in ethanol to yield 4-chloro-3-aminopyridine", "Step 2: Methylation of 4-chloro-3-aminopyridine with dimethylamine in the presence of acetic acid to yield 6-chloro-4-dimethylaminopyridine", "Step 3: Cyclization of 6-chloro-4-dimethylaminopyridine with sodium hydroxide in water to yield 6-chloro-1,2-dihydropyridazin-3-one", "Step 4: Reduction of 6-chloro-1,2-dihydropyridazin-3-one with sodium borohydride in ethanol to yield 6-chloro-N,N-dimethylpyridazin-4-amine" ] }

CAS RN

17258-37-6

Product Name

6-chloro-N,N-dimethylpyridazin-4-amine

Molecular Formula

C6H8ClN3

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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